molecular formula C8H6N2O3 B6265390 5-(furan-2-yl)-1,2-oxazole-3-carboxamide CAS No. 1098361-48-8

5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Cat. No. B6265390
CAS RN: 1098361-48-8
M. Wt: 178.1
InChI Key:
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Description

“5-(furan-2-yl)-1,2-oxazole-3-carboxamide” is a compound that contains a furan ring and an oxazole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Oxazole is a heterocyclic compound containing an oxygen atom, a nitrogen atom, and three carbon atoms in a five-membered ring.


Synthesis Analysis

While specific synthesis methods for “5-(furan-2-yl)-1,2-oxazole-3-carboxamide” are not available, furan and oxazole rings are commonly synthesized through cyclization reactions. For example, furan can be synthesized from 1,4-diketones via acid-catalyzed cyclization .


Molecular Structure Analysis

The molecular structure of “5-(furan-2-yl)-1,2-oxazole-3-carboxamide” would consist of a furan ring attached to an oxazole ring. The exact structure would depend on the position of the attachment and the orientation of the rings .


Chemical Reactions Analysis

The chemical reactivity of “5-(furan-2-yl)-1,2-oxazole-3-carboxamide” would likely be influenced by the presence of the furan and oxazole rings. Furan rings are known to undergo reactions such as electrophilic substitution and oxidation . Oxazole rings can participate in various reactions, including nucleophilic substitution and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(furan-2-yl)-1,2-oxazole-3-carboxamide” would be influenced by its molecular structure. Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . The properties of oxazole would also contribute to the overall properties of the compound .

Mechanism of Action

The mechanism of action would depend on the specific application of “5-(furan-2-yl)-1,2-oxazole-3-carboxamide”. For example, some furan derivatives have been found to impede viral DNA synthesis, effectively stifling the replication of the herpes simplex virus (HSV) .

Safety and Hazards

While specific safety and hazard information for “5-(furan-2-yl)-1,2-oxazole-3-carboxamide” is not available, it’s important to handle all chemicals with care. Furan is flammable and may be toxic . Always follow safety guidelines when handling chemicals .

Future Directions

Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . The future research directions for “5-(furan-2-yl)-1,2-oxazole-3-carboxamide” could involve exploring these applications further.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves the reaction of furan-2-carboxylic acid with hydroxylamine hydrochloride to form furan-2-carboxylic acid hydroxamic acid. This intermediate is then reacted with ethyl chloroformate to form ethyl N-(furan-2-yl)-2-oxazole-3-carboxamide, which is subsequently hydrolyzed to yield the final product.", "Starting Materials": [ "Furan-2-carboxylic acid", "Hydroxylamine hydrochloride", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Furan-2-carboxylic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form furan-2-carboxylic acid hydroxamic acid.", "Step 2: Ethyl chloroformate is added to the reaction mixture to form ethyl N-(furan-2-yl)-2-oxazole-3-carboxamide.", "Step 3: The intermediate product is hydrolyzed using a strong base such as sodium hydroxide to yield the final product, 5-(furan-2-yl)-1,2-oxazole-3-carboxamide." ] }

CAS RN

1098361-48-8

Product Name

5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Molecular Formula

C8H6N2O3

Molecular Weight

178.1

Purity

95

Origin of Product

United States

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